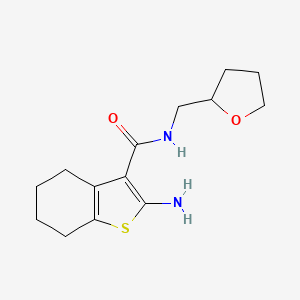

2-amino-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c15-13-12(10-5-1-2-6-11(10)19-13)14(17)16-8-9-4-3-7-18-9/h9H,1-8,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAOOABYDFTFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 446830-04-2) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships associated with this compound, focusing on its cytostatic, anti-inflammatory, and antitubercular activities.

The compound's chemical formula is , with a molecular weight of 280.39 g/mol. Its structural characteristics include a benzothiophene core, an amino group, and an oxolane substituent.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₂₀N₂O₂S |

| Molecular Weight | 280.39 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Cytostatic Activity

Research indicates that derivatives of this compound exhibit significant cytostatic properties. A study focused on azomethine derivatives of related compounds demonstrated that these substances showed cytostatic effects against various cancer cell lines. The cytostatic activity was attributed to the structural features of the benzothiophene moiety which enhances interaction with cellular targets involved in cell proliferation .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. The biological activity prediction using PASS Online suggested that azomethine derivatives derived from this compound could possess antitubercular activity. This prediction aligns with findings from related compounds that have shown effectiveness against Mycobacterium tuberculosis .

Anti-inflammatory Properties

In addition to cytostatic and antitubercular activities, the compound has been reported to possess anti-inflammatory properties. The synthesis of new derivatives has indicated that modifications to the benzothiophene structure can enhance anti-inflammatory effects. This is particularly relevant in the context of developing new therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Amino Group : The presence of the amino group is crucial for enhancing interaction with biological targets.

- Oxolane Substituent : The oxolane ring contributes to the overall stability and solubility of the compound.

- Benzothiophene Core : Variations in substituents on the benzothiophene core can significantly affect the potency and selectivity of biological activity.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Cytotoxicity Assays : A study conducted on azomethine derivatives showed IC50 values ranging from 0.78 to 18 nM against various cancer cell lines including leukemia and cervical carcinoma cells .

- Antitubercular Efficacy : Compounds derived from this scaffold were tested against Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth .

- Inflammatory Response : In vivo studies indicated that certain derivatives exhibited reduced inflammatory markers in animal models when compared to standard anti-inflammatory drugs .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C14H20N2O2S

Molecular Weight: 280.39 g/mol

CAS Number: 446830-04-2

IUPAC Name: 2-amino-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

The compound features a benzothiophene core, which is known for its diverse biological activities. The oxolane (tetrahydrofuran) moiety contributes to its solubility and potential interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytostatic effects. Research focused on azomethine derivatives derived from this compound has shown promising results in inhibiting tumor cell growth. For example, a study predicted the biological activity of these derivatives and found them to possess antitubercular and anti-inflammatory properties alongside their cytostatic effects .

Analgesic Properties

The analgesic activity of related compounds has been evaluated using the "hot plate" method in animal models. Derivatives of benzothiophene carboxylic acids have demonstrated analgesic effects that surpass those of standard analgesics like metamizole . This suggests that the compound may be a candidate for pain management therapies.

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds has been highlighted in various studies. The structure-activity relationship (SAR) analyses indicate that modifications on the aromatic core influence the anti-inflammatory efficacy significantly .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of aromatic aldehydes with the base compound under controlled conditions. High-performance liquid chromatography (HPLC) is often employed to analyze the purity and yield of synthesized products .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cytostatic | Significant inhibition of tumor cells | |

| Analgesic | Higher efficacy than metamizole | |

| Anti-inflammatory | Promising results in SAR studies |

Case Study 1: Synthesis and Evaluation

A study conducted on azomethine derivatives highlighted the synthesis process involving the interaction of aromatic aldehydes with the base compound. The resulting derivatives were characterized using NMR spectroscopy and HPLC to confirm their structures and purity levels exceeding 95% .

Case Study 2: Pharmacological Testing

In another study focusing on analgesic properties, various derivatives were tested for their effectiveness in pain relief using animal models. The findings indicated that certain modifications led to enhanced analgesic effects compared to traditional medications .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations and Structural Features

The carboxamide substituent (R-group) is a critical determinant of biological activity and physicochemical properties in this compound class. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Fluorophenyl vs.

- Azomethine Derivatives: Schiff base analogs demonstrate pronounced antimicrobial and anticancer activities, attributed to the conjugated imine group, which may facilitate interactions with biological targets like enzymes or DNA .

Cytostatic and Anticancer Potential:

- The parent scaffold (2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) is recognized for cytostatic effects, likely via interference with microtubule dynamics or DNA synthesis .

- Azomethine Derivatives: Compounds like 2-{[(E)-(4-methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-... show antibacterial and antifungal activities, with IC₅₀ values in the micromolar range .

- Target Compound : While specific data are lacking, the oxolan-2-ylmethyl group’s electron-rich oxygen atom could modulate target binding compared to halogenated or alkylated analogs.

Pharmacokinetic Considerations:

- Lipophilicity : Bromophenyl and benzyl derivatives (LogP ~3–4) are more lipophilic than the target compound (estimated LogP ~2.5), which may influence blood-brain barrier penetration or metabolic clearance .

- Solubility : The oxolane moiety likely improves aqueous solubility, a critical factor for oral bioavailability .

Preparation Methods

Core Synthesis: Formation of the Tetrahydrobenzothiophene Scaffold

The tetrahydrobenzothiophene core is central to the compound’s structure. Two primary routes dominate its synthesis:

Gewald Reaction for 2-Aminothiophene Formation

The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, is a plausible starting point. This one-pot, three-component reaction involves a ketone, a cyanoacetate derivative, and elemental sulfur. For this compound, cyclohexanone serves as the cyclic ketone, reacting with methyl cyanoacetate and sulfur in the presence of a base such as morpholine. The reaction proceeds via enamine intermediate formation, followed by cyclization and aromatization to yield 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Reaction Conditions

Intramolecular Cyclization of Thienylaminobut-2-Enoic Acids

An alternative route, described in Chimica Techno Acta, involves intramolecular cyclization of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride. While this method originally targeted benzo[b]thiophene-3-carboxylic acid derivatives, it can be adapted for the tetrahydro variant by substituting cyclohexenyl groups. The reaction forms the thiophene ring via acid-catalyzed dehydration, yielding the carboxylic acid precursor to the target carboxamide.

Functionalization of the Carboxamide Side Chain

The oxolan-2-ylmethyl group is introduced via amide bond formation between the tetrahydrobenzothiophene-3-carboxylic acid and oxolan-2-ylmethylamine.

Synthesis of Oxolan-2-Ylmethylamine

Oxolan-2-ylmethylamine (tetrahydrofurfurylamine) is synthesized through reductive amination of tetrahydrofuran-2-carbaldehyde. The aldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol, producing the primary amine in 70–85% yield.

Key Steps :

Amide Coupling Strategies

The carboxylic acid (from Section 2) is activated for amide bond formation. Two methods are prevalent:

Acid Chloride Intermediate

The carboxylic acid is converted to its acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{Cl}2\text{CO} $$)_2 in dichloromethane. The acid chloride is then reacted with oxolan-2-ylmethylamine in the presence of a base like triethylamine.

Reaction Conditions :

- Activation : 1.2 equiv $$ \text{SOCl}_2 $$, reflux, 2 hours

- Coupling : 1.1 equiv amine, 0°C to room temperature, 12 hours

- Yield : 80–90%

Carbodiimide-Mediated Coupling

A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane or DMF. This method minimizes racemization and is suitable for acid-sensitive substrates.

Typical Protocol :

Protection and Deprotection Strategies

To prevent side reactions during synthesis, protective groups are employed:

Amino Group Protection

The 2-amino group on the thiophene ring is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in tetrahydrofuran. Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine.

Boc Protection :

$$ \text{NH}2\text{-Thiophene} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP}} \text{Boc-NH-Thiophene} $$

Deprotection :

$$ \text{Boc-NH-Thiophene} \xrightarrow{\text{TFA/DCM}} \text{NH}_2\text{-Thiophene} $$

Purification and Characterization

Final purification is achieved via recrystallization (ethanol/water) or silica gel chromatography. Characterization data from the American Elements product page confirms the structure:

Spectroscopic Data :

Industrial-Scale Production Considerations

American Elements reports bulk synthesis capabilities, including ultra-high-purity (99.999%) production under argon atmosphere to prevent oxidation. Typical packaging involves 25 kg pails or 1-ton super sacks, with custom synthesis options for isotopic labeling or nanoscale formulations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-amino-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

- Methodology : The compound can be synthesized via amide coupling reactions. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF are commonly used to activate carboxylic acid intermediates for coupling with amines like oxolan-2-ylmethylamine. Purification typically involves reverse-phase HPLC or recrystallization .

- Key Steps :

- Intermediate preparation : Synthesize the benzothiophene-3-carboxylic acid precursor.

- Coupling : React with oxolan-2-ylmethylamine under optimized stoichiometric conditions (e.g., 1:1.2 molar ratio).

- Validation : Confirm reaction completion via TLC and characterize using NMR and HRMS .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., tetrahydrobenzothiophene core and oxolane methylene group).

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amide bonds).

- LC-MS/HRMS : Verify molecular weight and purity (>95%) .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

- Approach : Use web-based platforms like PASS Online to forecast pharmacological profiles (e.g., cytostatic, anti-inflammatory activity). Molecular docking studies (AutoDock Vina, Schrödinger) model interactions with targets like RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma) .

- Workflow :

Ligand Preparation : Optimize 3D structure using Gaussian or Open Babel.

Target Selection : Prioritize receptors based on structural homology (e.g., benzothiophene derivatives modulating kinases or GPCRs).

Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., cell viability or enzyme inhibition) .

Q. How are contradictions in crystallographic or spectroscopic data resolved?

- Crystallographic Refinement : Use SHELXL to adjust parameters (e.g., thermal displacement, occupancy) for ambiguous electron density regions. Cross-validate with Hirshfeld surface analysis to detect packing anomalies .

- Spectroscopic Ambiguities :

- NMR : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals.

- MS/MS Fragmentation : Compare experimental patterns with simulated spectra (e.g., MassFrontier) .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

- Modification Routes :

- Oxolane Substituent : Replace with other heterocycles (e.g., tetrahydrofuran, piperidine) to assess steric/electronic effects.

- Amide Linker : Introduce bioisosteres (e.g., sulfonamides) to enhance metabolic stability.

- Assays :

- In vitro : Dose-dependent cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa).

- In silico : Free-energy perturbation (FEP) calculations to quantify binding affinity changes .

Methodological Considerations

Q. What analytical methods ensure purity and stability under varying conditions?

- HPLC : Use C18 columns with isocratic elution (acetonitrile/water, 70:30 v/v) for impurity profiling. Monitor degradation under stress conditions (pH 1–13, 40–80°C) .

- Stability Studies :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- Kinetic Stability : Track hydrolysis rates of the amide bond via LC-MS .

Q. How is the compound’s reactivity with biomolecules assessed?

- Protein Binding Assays : Fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for serum albumin or target enzymes.

- Metabolic Pathways : Incubate with liver microsomes (e.g., human CYP3A4) and identify metabolites via UPLC-QTOF .

Tables for Key Data

Table 1 : Exemplar Synthetic Yields and Conditions

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU/DIPEA | DMF | 25 | 78 | 98 |

| EDCl/HOBt | DCM | 0–25 | 65 | 95 |

Table 2 : Predicted vs. Experimental Biological Activities

| Target | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) | Assay Type |

|---|---|---|---|

| RORγt | 0.12 | 0.15 ± 0.03 | Luciferase |

| COX-2 | 1.8 | 2.1 ± 0.4 | ELISA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.